![molecular formula C14H10F4N2O2 B12845711 (e)-Bis(3,5-difluoro-2-methoxyphenyl)diazene CAS No. 5400-64-6](/img/structure/B12845711.png)
(e)-Bis(3,5-difluoro-2-methoxyphenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS(3,5-DIFLUORO-2-METHOXY-PHENYL)DIAZENE is an organic compound with the molecular formula C14H10F4N2O2 and a molecular weight of 314.23 g/mol . This compound is characterized by the presence of two difluoromethoxyphenyl groups attached to a diazene moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of BIS(3,5-DIFLUORO-2-METHOXY-PHENYL)DIAZENE typically involves the reaction of 3,5-difluoro-2-methoxyaniline with nitrous acid to form the corresponding diazonium salt, which is then coupled with another molecule of 3,5-difluoro-2-methoxyaniline under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including temperature control, pH adjustment, and the use of catalysts.
Chemical Reactions Analysis
BIS(3,5-DIFLUORO-2-METHOXY-PHENYL)DIAZENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions typically yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
Reactivity and Derivatization
The compound serves as a versatile intermediate in organic synthesis. Its diazene moiety allows for various derivatizations, which can lead to the formation of fluorinated compounds with potential applications in pharmaceuticals and agrochemicals. For instance, studies have demonstrated that diazenes can undergo nucleophilic addition reactions to produce functionalized products such as β-hydroxy diazenes, which are valuable for synthesizing complex organic molecules .
Fluorination Processes
Fluorinated compounds are known for their enhanced biological activity and stability. The incorporation of difluoro groups into organic molecules can significantly alter their pharmacokinetic properties. Research has shown that (E)-Bis(3,5-difluoro-2-methoxyphenyl)diazene can be utilized in late-stage difluoromethylation processes, which modify lead-like drug structures to improve their absorption and distribution characteristics .
Medicinal Chemistry
Antimicrobial Activity
The compound has been investigated for its potential antimicrobial properties. Certain derivatives of diazene compounds have shown efficacy as fungicides and bactericides. Specifically, research indicates that modifications to the diazene structure can enhance its activity against various pathogens . This opens avenues for developing new antimicrobial agents based on this compound.
Drug Development
In medicinal chemistry, the ability to fine-tune the lipophilicity and permeability of drug candidates is crucial. The presence of difluoro substituents in this compound influences these properties favorably, making it a candidate for further exploration in drug design . The compound's structural characteristics allow for modifications that can lead to improved therapeutic profiles.
Materials Science
Polymer Chemistry
The incorporation of diazene compounds into polymer matrices has been explored for applications in coatings and adhesives. The unique properties of this compound enable the development of materials with enhanced thermal stability and chemical resistance . This is particularly relevant in industries where durable materials are required.
Dyes and Pigments
Azo compounds, including derivatives of diazene, are widely used as dyes and pigments due to their vibrant colors and stability. The potential application of this compound in this area is noteworthy, as modifications can lead to new colorants with specific properties tailored for industrial use .
Case Studies
Mechanism of Action
The mechanism of action of BIS(3,5-DIFLUORO-2-METHOXY-PHENYL)DIAZENE involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
BIS(3,5-DIFLUORO-2-METHOXY-PHENYL)DIAZENE can be compared with other diazene derivatives, such as:
BIS(4,5-DIFLUORO-2-METHOXYPHENYL)DIAZENE: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
BIS(3,5-DICHLORO-2-METHOXYPHENYL)DIAZENE: Chlorine substitution instead of fluorine, which affects the compound’s electronic properties and reactivity.
The uniqueness of BIS(3,5-DIFLUORO-2-METHOXY-PHENYL)DIAZENE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
(E)-Bis(3,5-difluoro-2-methoxyphenyl)diazene, a compound characterized by its unique diazene structure and fluorinated aromatic rings, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and photopharmacology. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
The presence of two 3,5-difluoro-2-methoxyphenyl groups contributes to its unique properties, including enhanced photophysical characteristics that are pivotal for its biological applications.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For example, a study highlighted the effectiveness of related diazene derivatives against various cancer cell lines. The mechanism of action appears to involve DNA binding and subsequent inhibition of DNA-dependent enzymes, which is crucial for cancer cell proliferation .
Photoswitchable Bioactivity
A notable feature of this compound is its photoswitchable properties. Research indicates that upon light activation, the compound can transition between different isomeric forms, leading to variations in biological activity. Specifically, the cis isomer has been shown to exhibit greater cytotoxicity compared to its trans counterpart. This property allows for targeted therapeutic applications where light can be used to control drug activity .
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study conducted on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that this compound analogs showed promising results in inhibiting cell proliferation. The IC50 values indicated effective cytotoxicity at low concentrations, particularly in 2D assays .
- The compound's selectivity was assessed against normal lung fibroblast cells (MRC-5), revealing that while it was effective against cancer cells, it also exhibited some toxicity towards normal cells, necessitating further structural optimization .
-
Mechanistic Insights
- The mechanism by which this compound exerts its biological effects includes binding to DNA and interfering with essential cellular processes such as replication and repair. This has been corroborated by studies showing that similar compounds disrupt the function of thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cells .
Data Tables
Study | Cell Line | IC50 (μM) | Activity Type |
---|---|---|---|
Study 1 | A549 | 6.26 ± 0.33 | Antitumor |
Study 1 | HCC827 | 6.48 ± 0.11 | Antitumor |
Study 1 | NCI-H358 | 20.46 ± 8.63 | Antitumor |
Study 1 | MRC-5 | Not selective | Cytotoxicity |
Properties
CAS No. |
5400-64-6 |
---|---|
Molecular Formula |
C14H10F4N2O2 |
Molecular Weight |
314.23 g/mol |
IUPAC Name |
bis(3,5-difluoro-2-methoxyphenyl)diazene |
InChI |
InChI=1S/C14H10F4N2O2/c1-21-13-9(17)3-7(15)5-11(13)19-20-12-6-8(16)4-10(18)14(12)22-2/h3-6H,1-2H3 |
InChI Key |
GZZGAQRTTIYGOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)N=NC2=C(C(=CC(=C2)F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.